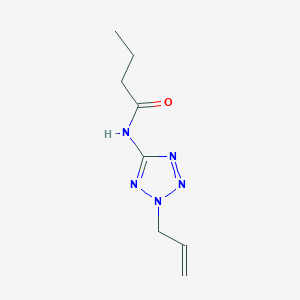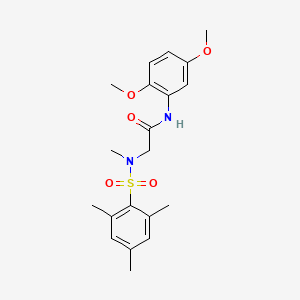
N-(2-allyl-2H-tetrazol-5-yl)butanamide
Übersicht
Beschreibung
N-(2-allyl-2H-tetrazol-5-yl)butanamide, also known as ABT-639, is a potent and selective T-type calcium channel blocker. It was first synthesized by Abbott Laboratories and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-(2-allyl-2H-tetrazol-5-yl)butanamide selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, N-(2-allyl-2H-tetrazol-5-yl)butanamide reduces the influx of calcium ions into neurons, which in turn reduces neuronal hyperexcitability. This mechanism of action is thought to underlie the potential therapeutic benefits of N-(2-allyl-2H-tetrazol-5-yl)butanamide in various diseases.
Biochemical and Physiological Effects:
N-(2-allyl-2H-tetrazol-5-yl)butanamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-(2-allyl-2H-tetrazol-5-yl)butanamide has been shown to reduce seizures and improve cognitive function in models of epilepsy. It has also been shown to reduce pain in models of neuropathic pain. In addition, N-(2-allyl-2H-tetrazol-5-yl)butanamide has been shown to reduce blood pressure in models of hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-allyl-2H-tetrazol-5-yl)butanamide has a number of advantages and limitations for lab experiments. One advantage is its high potency and selectivity for T-type calcium channels, which makes it a valuable tool for studying the role of these channels in various diseases. However, one limitation is that N-(2-allyl-2H-tetrazol-5-yl)butanamide is not currently available as a clinical drug, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-allyl-2H-tetrazol-5-yl)butanamide. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to develop more potent and selective T-type calcium channel blockers based on the structure of N-(2-allyl-2H-tetrazol-5-yl)butanamide. Additionally, studies could be conducted to investigate the long-term effects of N-(2-allyl-2H-tetrazol-5-yl)butanamide on neuronal function and behavior. Overall, N-(2-allyl-2H-tetrazol-5-yl)butanamide has the potential to be a valuable tool for studying the role of T-type calcium channels in various diseases and for developing new therapeutics based on this mechanism of action.
Wissenschaftliche Forschungsanwendungen
N-(2-allyl-2H-tetrazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and hypertension. Studies have shown that N-(2-allyl-2H-tetrazol-5-yl)butanamide has a high affinity for T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, N-(2-allyl-2H-tetrazol-5-yl)butanamide has the potential to reduce neuronal hyperexcitability and alleviate symptoms associated with these diseases.
Eigenschaften
IUPAC Name |
N-(2-prop-2-enyltetrazol-5-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O/c1-3-5-7(14)9-8-10-12-13(11-8)6-4-2/h4H,2-3,5-6H2,1H3,(H,9,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFIZFFZPVFTEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN(N=N1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenoxybenzamide](/img/structure/B4768313.png)
![N-(4-iodo-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4768321.png)
![6-methyl-1-[(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4768328.png)
![N-[3-(dimethylamino)propyl]-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4768335.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4768338.png)
![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B4768341.png)

![4-bromo-N-({[3-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4768382.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4768383.png)




![2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4768415.png)